molecular formula C15H21N3O3 B1467654 tert-Butyl 3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propylcarbamate CAS No. 1353506-00-9

tert-Butyl 3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propylcarbamate

Cat. No.: B1467654
CAS No.: 1353506-00-9
M. Wt: 291.35 g/mol
InChI Key: CNOJMAHCRNVJJW-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propylcarbamate is a useful research compound. Its molecular formula is C15H21N3O3 and its molecular weight is 291.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Novel Compounds

Novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives were synthesized and evaluated for their pharmacological properties, showing significant anxiolytic and analgesic potentials. These compounds interact primarily with the benzodiazepine site of the GABAA receptor and the 5-HT2A receptor, suggesting their potential in treating anxiety and pain disorders (Maltsev et al., 2021).

Metabolic Pathways and Toxicity Studies

Research on the metabolism of thiabendazole and other thiazoles in mice has identified thioamides as ring cleavage products, providing insight into the metabolic pathways and potential toxicities associated with these compounds (Mizutani et al., 1994).

Prodrug Development and Evaluation

A study on the synthesis and evaluation of (2-oxo-1,3-dioxol-4-yl)methyl esters as progenitors for 3-hydroxy-alpha-methyltyrosine (methyldopa) explored these compounds as potential prodrugs, showing their ability to be converted to methyldopa and their effectiveness as oral antihypertensive agents in animal models (Saari et al., 1984).

Anthelmintic Applications

Parbendazole, a methyl-5(6)-butyl-2-benzimidazole-carbamate, was found to be highly effective against various parasitic infections in sheep in both laboratory and field trials, highlighting its potential as an anthelmintic agent (Lämmler et al., 1969).

Evaluation of Benzimidazole Prodrugs

The biological effects of a benzimidazole prodrug were evaluated in gerbils against Echinococcus multilocularis metacestodes, showing significant morphological damage to the parasite, indicating the potential of benzimidazole prodrugs in treating alveolar hydatid disease (Walchshofer et al., 1990).

Properties

IUPAC Name

tert-butyl N-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)16-9-6-10-18-12-8-5-4-7-11(12)17-13(18)19/h4-5,7-8H,6,9-10H2,1-3H3,(H,16,20)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOJMAHCRNVJJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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